[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid
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Overview
Description
Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- is a complex organic compound with the molecular formula C₁₁H₁₂ClN₃O₄S and a molecular weight of 317.749 . This compound is characterized by the presence of a nitrosourea group, a phenylthio group, and an acetic acid moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- involves multiple steps, starting with the preparation of the nitrosourea intermediate. This intermediate is typically synthesized by reacting 2-chloroethylamine with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group to amines or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chemotherapeutic agents.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- involves its interaction with cellular components at the molecular level. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [p-[3-(2-chloroethyl)-3-nitrosoureido]phenylthio]-: Similar in structure but may differ in the position of substituents or the nature of functional groups.
Other Nitrosoureas: Compounds like carmustine and lomustine, which also contain nitrosourea groups, are used in chemotherapy.
Phenylthio Derivatives: Compounds with phenylthio groups but different substituents or additional functional groups.
Uniqueness
What sets acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
CAS No. |
13909-30-3 |
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Molecular Formula |
C11H12ClN3O4S |
Molecular Weight |
317.75 g/mol |
IUPAC Name |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H12ClN3O4S/c12-5-6-15(14-19)11(18)13-8-1-3-9(4-2-8)20-7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17) |
InChI Key |
HDWAURNNJRJXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)SCC(=O)O |
Origin of Product |
United States |
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